molecular formula C18H23N3O2S B13951572 3-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

3-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13951572
M. Wt: 345.5 g/mol
InChI Key: DNPJCMHNWACNAX-UHFFFAOYSA-N
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Description

3-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-derived compound functionalized with a tert-butyl carbamate group at position 1 and a quinoxaline-2-ylsulfanyl moiety at position 3. The sulfanyl (thioether) linkage distinguishes it from ether or methylene-linked analogs, influencing electronic properties and reactivity.

Properties

Molecular Formula

C18H23N3O2S

Molecular Weight

345.5 g/mol

IUPAC Name

tert-butyl 3-quinoxalin-2-ylsulfanylpiperidine-1-carboxylate

InChI

InChI=1S/C18H23N3O2S/c1-18(2,3)23-17(22)21-10-6-7-13(12-21)24-16-11-19-14-8-4-5-9-15(14)20-16/h4-5,8-9,11,13H,6-7,10,12H2,1-3H3

InChI Key

DNPJCMHNWACNAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)SC2=NC3=CC=CC=C3N=C2

Origin of Product

United States

Preparation Methods

Quinoxaline Ring Formation

The quinoxaline nucleus is commonly synthesized through condensation reactions involving ortho-phenylenediamine derivatives and 1,2-dicarbonyl compounds. For example, 2-chloro-3-phenylquinoxaline can be prepared as an intermediate, which serves as a precursor for subsequent sulfanyl substitution.

  • Typical Reaction Conditions:

    • Reflux in chloroform or ethanol.
    • Use of dithiocarbamate salts or other sulfur sources to introduce thiol groups.
    • Reaction times around 12 hours at moderate temperatures (~60 °C).
  • Example:

    • 2-Chloro-3-phenylquinoxaline (1) reacted with N-cyclohexyldithiocarbamatecyclohexylammonium salt (2) in chloroform, refluxed for 12 hours, yielded phenylquinoxaline-2(1H)-thione (3) with a 69% yield.

Protection of Piperidine Nitrogen by tert-Butyl Esterification

The piperidine nitrogen is protected by introducing a tert-butyl carboxylate group to form the tert-butyl ester, stabilizing the molecule and facilitating purification.

  • Typical Reagents and Conditions:

    • Di-tert-butyl dicarbonate (Boc anhydride) is used as the tert-butyl carboxylation agent.
    • The reaction is performed in aromatic hydrocarbons such as toluene or xylene.
    • Temperatures range from ambient to 90 °C depending on the procedure.
    • Reaction times vary from a few hours to overnight.
  • Catalytic Hydrogenation:

    • In some synthetic routes, reduction steps using palladium on carbon in toluene under hydrogen atmosphere precede tert-butyl protection.
    • This step ensures the reduction of nitro or other groups before esterification.

Representative Experimental Procedure

Step Reagents & Conditions Outcome Yield & Notes
1. Quinoxaline thione preparation 2-Chloro-3-phenylquinoxaline + N-cyclohexyldithiocarbamatecyclohexylammonium salt, reflux in CHCl3, 12 h at 61 °C Phenylquinoxaline-2(1H)-thione (3) 69%, yellow powder, mp 224–225 °C
2. Azide formation Hydrazide + NaNO2/HCl, ice bath 15 min Carbonyl azide intermediate (7) in ethyl acetate Used in situ without purification
3. Sulfanyl coupling Azide solution + amino acid methyl ester hydrochloride or alkane amine + triethylamine, −5 °C to 25 °C, 48 h S-substituted methyl-2-[2-(3-phenylquinoxalin-2-ylsulfanyl)acetylamino]alkanoates or N-alkyl acetamides Good yields, recrystallized from petroleum ether–ethyl acetate
4. tert-Butyl esterification Piperidine derivative + di-tert-butyl dicarbonate, toluene/xylene, 40–90 °C tert-Butyl 3-(quinoxalin-2-ylsulfanylmethyl)piperidine-1-carboxylate Purified by standard methods

Summary Table of Key Preparation Parameters

Parameter Details
Starting Materials 2-Chloro-3-phenylquinoxaline, N-cyclohexyldithiocarbamate salt, hydrazides, amino acid esters, piperidine derivatives
Solvents Chloroform, ethanol, ethyl acetate, toluene, xylene
Temperature Range −5 °C to 90 °C depending on step
Reaction Time 15 min (azide formation) to 48 h (coupling)
Catalysts/Bases Triethylamine, palladium on carbon (for reduction)
Yields Typically moderate to good (ca. 60–80%)
Purification Recrystallization from petroleum ether–ethyl acetate mixtures

Mechanism of Action

The mechanism of action of 3-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and analogs from the provided evidence:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
3-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester Not available C18H22N3O2S* ~352.45 Quinoxaline-2-ylsulfanyl group; tert-butyl ester at piperidine N1
tert-Butyl 3-((quinoxalin-2-yloxy)methyl)piperidine-1-carboxylate Not provided C18H23N3O3* ~353.40 Quinoxaline-2-yloxymethyl linkage; ether bridge instead of thioether
3-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester 1353988-27-8 C15H23N3O2S 309.40 Pyrazine ring (smaller aromatic system); sulfanylmethyl linkage
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C17H23NO4 305.37 Phenyl group at C4; carboxylic acid at C3; no heteroaromatic substituent
Key Observations:
  • Quinoxaline vs.
  • Thioether vs. Ether Linkages : The sulfanyl group in the target compound increases lipophilicity (logP) relative to the oxymethyl analog (), which may improve membrane permeability but reduce aqueous solubility .
  • Functional Group Diversity : ’s carboxylic acid substituent enables hydrogen bonding, contrasting with the tert-butyl ester’s steric bulk in other compounds, which is advantageous in prodrug design .

Biological Activity

3-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a novel compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This compound features a unique structure combining a piperidine ring with a quinoxaline moiety, which may contribute to its biological properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

  • Molecular Formula : C18H23N3O2S
  • Molecular Weight : 345.47 g/mol
  • Structural Features : The compound includes a piperidine ring substituted with a quinoxaline group and a tert-butyl ester, enhancing its lipid solubility and bioavailability .

Biological Activity Overview

Research indicates that compounds containing both piperidine and quinoxaline structures exhibit various biological activities, including:

  • Anticancer Activity : Some derivatives have shown promising results against cancer cell lines, indicating potential as anticancer agents.
  • Kinase Inhibition : The compound may act as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β), which is implicated in mood disorders and other pathologies .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerExhibits cytotoxicity against various cancer cell lines, potentially through apoptosis induction mechanisms.
Kinase InhibitionInhibits GSK-3β, showing selectivity and minimal interaction with cytochrome P450 isoforms.
NeuroprotectivePotential to attenuate hyperactivity in animal models, indicating effects on mood regulation.

Anticancer Activity

A study exploring the anticancer properties of similar quinoxaline derivatives revealed significant cytotoxic effects against A-431 and Jurkat cells. The structure-activity relationship (SAR) analysis indicated that modifications on the quinoxaline moiety could enhance activity, suggesting that derivatives of 3-(Quinoxalin-2-ylsulfanyl)-piperidine could also possess similar properties .

Kinase Inhibition

Research focused on GSK-3β inhibitors demonstrated that compounds similar to 3-(Quinoxalin-2-ylsulfanyl)-piperidine possess effective inhibitory action at low concentrations. Specifically, one related compound showed an IC50 value in the range of 4 to 680 nM against GSK-3β, indicating strong potential for treating mood disorders . Additionally, the compound exhibited favorable pharmacokinetic properties such as high plasma protein binding (>96%) and reasonable stability in liver microsomes .

Case Studies

  • GSK-3β Inhibition Study : A representative compound from this class was tested in mice models for its ability to reduce hyperactivity induced by amphetamines. The results showed a dose-dependent attenuation of hyperactivity, comparable to established treatments like valproate and haloperidol .
  • Cytotoxicity Testing : Various analogs were tested against cancer cell lines with IC50 values significantly lower than standard anticancer drugs like doxorubicin, suggesting that further development of these compounds could lead to effective new therapies .

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